

Solubility of Methyl 4-Amino-2-hydroxybenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-Amino-2-hydroxybenzoate

Cat. No.: B1200275

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 4-Amino-2-hydroxybenzoate**, a key intermediate in the pharmaceutical and chemical industries. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for solubility determination and discusses the expected solubility behavior based on the compound's structural features. This guide serves as a practical resource for researchers and professionals involved in the development and handling of **Methyl 4-Amino-2-hydroxybenzoate**, enabling them to establish robust experimental designs for solubility assessment and to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

Methyl 4-Amino-2-hydroxybenzoate (CAS No: 4136-97-4), also known as Methyl p-aminosalicylate, is an aromatic organic compound with the chemical formula $C_8H_9NO_3$. Its structure, featuring both a hydrophilic amino and hydroxyl group, and a more hydrophobic methyl ester and benzene ring, imparts a degree of polarity that influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, crystallization processes, and formulation development in the pharmaceutical industry.

Solubility Data

As of the date of this publication, specific quantitative solubility data for **Methyl 4-Amino-2-hydroxybenzoate** in a range of organic solvents is not widely available in peer-reviewed journals or chemical databases. The available information is primarily qualitative.

Table 1: Qualitative Solubility of **Methyl 4-Amino-2-hydroxybenzoate**

Solvent	Solubility Description	Citation
Water	Slightly soluble	[1][2][3][4]
Dimethyl Sulfoxide (DMSO)	Slightly soluble	[1][2][4]
Methanol	Slightly soluble	[1][2][4]

This qualitative data suggests that while the compound has some affinity for polar solvents, its solubility is limited. The presence of the aromatic ring and the methyl ester group likely contributes to its solubility in less polar organic solvents, a characteristic that requires experimental verification for specific applications.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility of **Methyl 4-Amino-2-hydroxybenzoate**. These methods are widely accepted and can be adapted to specific laboratory conditions.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

- **Sample Preparation:** Accurately weigh an excess amount of crystalline **Methyl 4-Amino-2-hydroxybenzoate** into a series of sealed, temperature-controlled vials.
- **Solvent Addition:** Add a precise volume or mass of the desired organic solvent to each vial.

- **Equilibration:** Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a shaking incubator or a magnetic stirrer is recommended.
- **Phase Separation:** After equilibration, cease agitation and allow the excess solid to settle. Centrifugation at the equilibration temperature can be employed to facilitate clear separation of the solid and liquid phases.
- **Sample Withdrawal and Analysis:** Carefully withdraw a known volume or mass of the clear, saturated supernatant.
- **Solvent Evaporation:** Transfer the aliquot of the saturated solution to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
- **Mass Determination:** Once the solvent is completely removed, accurately weigh the container with the dried solute.
- **Calculation:** The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.



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Gravimetric method for solubility determination.

UV-Vis Spectrophotometry Method

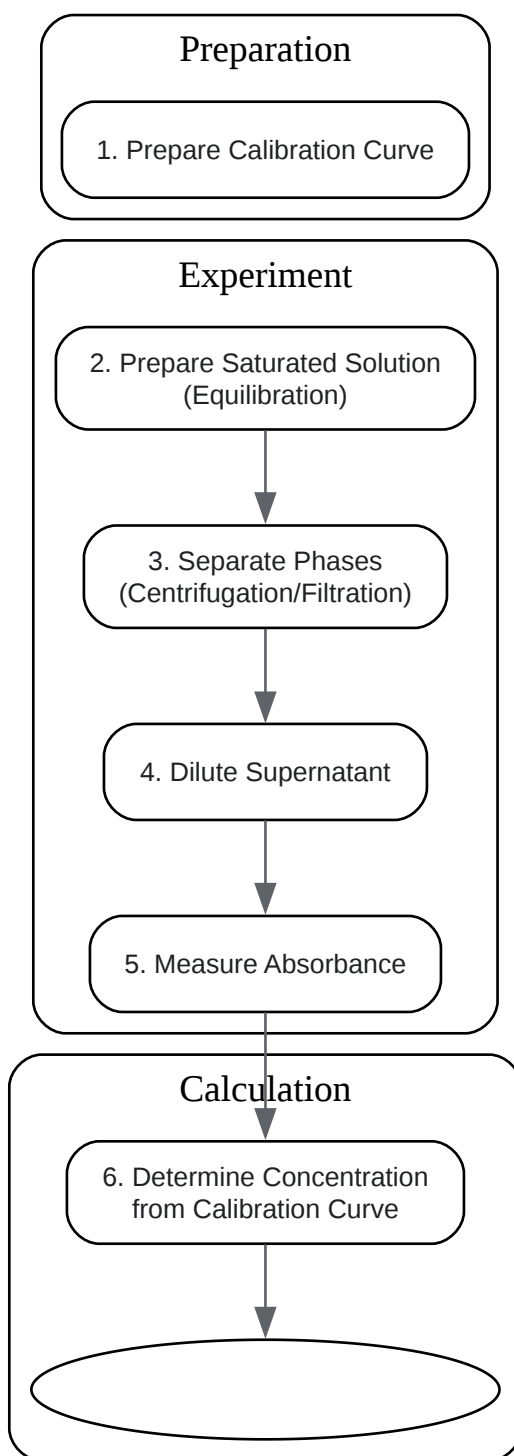
For compounds with a chromophore, such as **Methyl 4-Amino-2-hydroxybenzoate**, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination.

Protocol:

- **Calibration Curve:** Prepare a series of standard solutions of **Methyl 4-Amino-2-hydroxybenzoate** of known concentrations in the solvent of interest. Measure the

absorbance of each standard at the wavelength of maximum absorbance (λ_{max}). Plot a calibration curve of absorbance versus concentration.

- **Equilibration:** Prepare saturated solutions by adding an excess of the compound to the solvent in temperature-controlled vials and allowing them to equilibrate as described in the gravimetric method.
- **Phase Separation:** Separate the solid and liquid phases by centrifugation or filtration.
- **Dilution:** Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- **Absorbance Measurement:** Measure the absorbance of the diluted solution at the λ_{max} .
- **Concentration Calculation:** Use the calibration curve to determine the concentration of the diluted solution.
- **Solubility Calculation:** Calculate the concentration of the original saturated solution by accounting for the dilution factor.



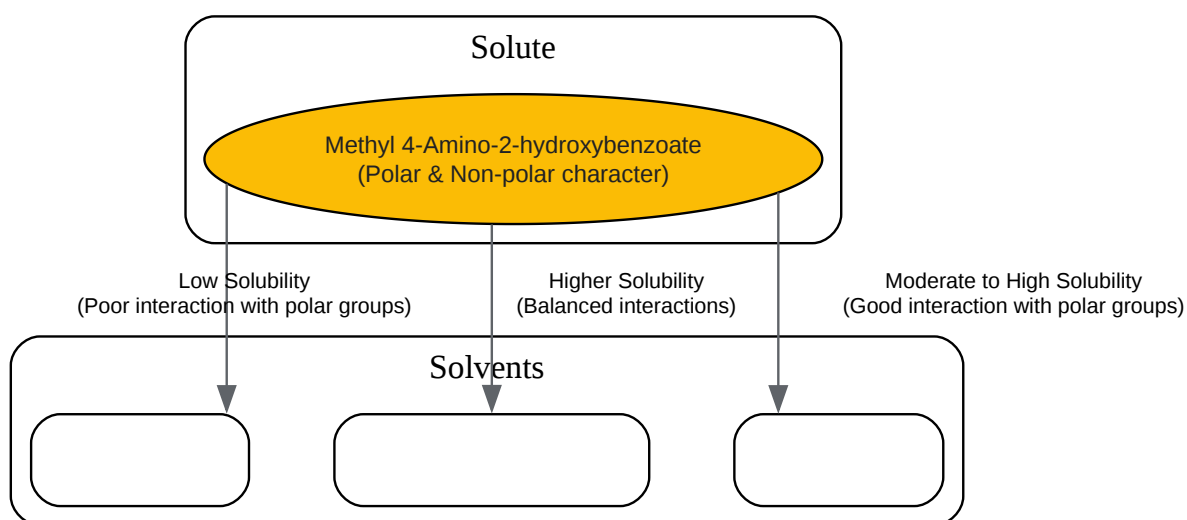
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UV-Vis spectrophotometry for solubility determination.

Expected Solubility Behavior and Solvent Polarity

The principle of "like dissolves like" provides a foundational basis for predicting the qualitative solubility of a compound. **Methyl 4-Amino-2-hydroxybenzoate** possesses both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl ester) functionalities. This dual character suggests that its solubility will be influenced by the polarity of the organic solvent.

It is anticipated that the solubility of **Methyl 4-Amino-2-hydroxybenzoate** will be higher in solvents of intermediate polarity that can engage in hydrogen bonding with its polar groups while also interacting favorably with its non-polar regions. Solvents that are either extremely polar or highly non-polar are expected to be less effective at solvating the molecule.



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Expected solubility based on solvent polarity.

Conclusion

While quantitative solubility data for **Methyl 4-Amino-2-hydroxybenzoate** in organic solvents is not readily available in the public domain, this technical guide provides researchers and drug development professionals with the necessary tools to determine this critical parameter. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometry methods offer robust approaches for generating reliable solubility data. Furthermore, the conceptual framework of solvent polarity provides a predictive tool for initial solvent screening. It is recommended that experimental determination of solubility be conducted for specific solvent

systems and temperature ranges relevant to the intended application to ensure accurate and reliable process development and formulation design.

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